4-amino-N,N'-dimethylimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide
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Overview
Description
4-Amino-N3,N8-dimethylimidazo[4,3-c][1,2,4]triazine-3,8-dicarboxamide is a heterocyclic compound that belongs to the class of imidazo[4,3-c][1,2,4]triazines. This compound is characterized by its unique structure, which includes an imidazo ring fused with a triazine ring, and the presence of amino and carboxamide functional groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N3,N8-dimethylimidazo[4,3-c][1,2,4]triazine-3,8-dicarboxamide typically involves the cyclization of imidazolylhydrazones in an acidic medium. One common method includes the hetero-cyclization of imidazolylhydrazones, which allows for the formation of the imidazo[4,3-c][1,2,4]triazine core . The reaction conditions often involve refluxing the starting materials in a solvent such as dimethylformamide (DMF) with an equimolar amount of aliphatic amine, leading to the formation of the desired product in good yields (73-81%) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N3,N8-dimethylimidazo[4,3-c][1,2,4]triazine-3,8-dicarboxamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles, particularly at the carbon atom at position 4 of the imidazo[4,3-c][1,2,4]triazine system.
Cyclization Reactions: It can form complex bicyclic structures through cyclization reactions with bisnucleophiles.
Common Reagents and Conditions
Nucleophiles: Primary and secondary aliphatic amines are commonly used nucleophiles.
Solvents: Dimethylformamide (DMF) is frequently used as a solvent for these reactions.
Reaction Conditions: Refluxing the reactants in DMF is a typical condition for these reactions.
Major Products
The major products formed from these reactions include monoamides and various bicyclic derivatives, such as imidazo[1’,5’:3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines and imidazo[1’,5’:3,4][1,2,4]triazino[5,6-b][1,5]benzodiazepines .
Scientific Research Applications
4-Amino-N3,N8-dimethylimidazo[4,3-c][1,2,4]triazine-3,8-dicarboxamide has several scientific research applications:
Medicinal Chemistry: Due to its potential biological activities, it is studied for its interactions with biological macromolecules.
Biological Studies: The compound’s ability to form strong interactions with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-amino-N3,N8-dimethylimidazo[4,3-c][1,2,4]triazine-3,8-dicarboxamide involves its interaction with nucleophiles at specific positions on the imidazo[4,3-c][1,2,4]triazine ring system . The compound’s amino and carboxamide groups facilitate these interactions, leading to the formation of various derivatives. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-aminoimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxylate: This compound is structurally similar but has ester groups instead of amides.
Imidazo[1’,5’3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines: These are bicyclic derivatives formed from the reaction of the compound with bisnucleophiles.
Uniqueness
4-Amino-N3,N8-dimethylimidazo[4,3-c][1,2,4]triazine-3,8-dicarboxamide is unique due to its specific substitution pattern and the presence of both amino and carboxamide groups, which enhance its reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H11N7O2 |
---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
4-amino-3-N,8-N-dimethylimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide |
InChI |
InChI=1S/C9H11N7O2/c1-11-8(17)4-6(10)16-3-13-5(9(18)12-2)7(16)15-14-4/h3H,10H2,1-2H3,(H,11,17)(H,12,18) |
InChI Key |
KSKNMJQBYVGAFO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N2C=NC(=C2N=N1)C(=O)NC)N |
Origin of Product |
United States |
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